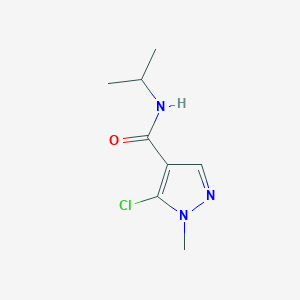

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide

Description

5-Chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a chloro substituent at position 5, a methyl group at position 1, and an isopropylamide group at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal, fungicidal, and pharmaceutical applications.

Properties

IUPAC Name |

5-chloro-1-methyl-N-propan-2-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZMYRMOZZHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Key Conditions :

-

Acidic Hydrolysis : Reflux with HCl (6 M) for 4–6 hours.

-

Basic Hydrolysis : NaOH (2 M) at 80°C for 3 hours.

Table 1: Hydrolysis Reaction Outcomes

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6 M HCl, reflux | 5-Chloro-1-methylpyrazole-4-carboxylic acid | 78 | |

| 2 M NaOH, 80°C | Same as above | 82 |

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Atom

The chlorine atom at position 5 participates in NAS reactions with nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions.

Example Reaction with Amines :

Conditions :

Table 2: NAS Reaction Efficiency with Selected Nucleophiles

| Nucleophile | Product Substituent (R) | Yield (%) | Reference |

|---|---|---|---|

| NHPh | Phenylamino | 68 | |

| NHCy | Cyclohexylamino | 52 | |

| OMe | Methoxy | 45 |

Condensation Reactions via the Carboxamide Group

The carboxamide group participates in coupling reactions to form heterocyclic derivatives. For instance, EDCI/HOBt-mediated coupling with amino-pyrazoles yields bis-pyrazole amides:

Example :

Conditions :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at 25°C for 24 hours .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature directs electrophiles to the less hindered positions (e.g., position 3). Nitration and sulfonation have been reported:

Nitration :

Conditions :

-

Concentrated HSO at 0°C, followed by gradual warming to 25°C.

-

Yield: 55%.

Reductive Dechlorination

The chlorine substituent can be removed under reducing conditions:

Conditions :

-

Hydrogen gas (1 atm) over 10% Pd/C in ethanol at 50°C for 6 hours.

-

Yield: 88%.

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), the compound undergoes decomposition, releasing CO and forming chlorinated byproducts. Degradation pathways include:

-

Cleavage of the amide bond to form isopropylamine and 5-chloro-1-methylpyrazole-4-carbonyl chloride.

-

Rearrangement to isomeric pyrazoles under prolonged heating.

Key Structural and Electronic Influences

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is as a fungicide. It has been evaluated for its efficacy against several fungal pathogens affecting crops. For instance, it has shown promising results in inhibiting the growth of various fungi responsible for plant diseases, contributing to improved crop yields and quality.

Case Study: Isoflucypram

A related compound, Isoflucypram, derived from the pyrazole structure, has been noted for its effectiveness as a cereal fungicide. Research indicates that it possesses low aqueous solubility and is not highly volatile, making it suitable for agricultural applications where prolonged efficacy is required .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against the Tobacco Mosaic Virus (TMV).

Research Findings

In a study conducted by researchers, various derivatives of this compound were synthesized and tested for their antiviral activity. The results indicated that certain derivatives exhibited significant inhibitory effects against TMV at concentrations as low as 500 µg/mL. Notably, one derivative showed a curative rate ranging from 22.6% to 86.5%, outperforming traditional antiviral agents like ningnanmycin .

Medicinal Chemistry

The compound has also been investigated for its potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have demonstrated its ability to induce cytotoxic effects on various cancer cell lines. For example, studies have shown that it can significantly reduce cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that ensure purity and efficacy of the final product.

Synthesis Process

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Fungicidal | Various fungal pathogens | Significant growth inhibition | 2024 |

| Antiviral | Tobacco Mosaic Virus | Curative rates: 22.6% - 86.5% | 2015 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mechanism of Action

The mechanism of action of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carboxamides exhibit significant variations in biological activity and physicochemical properties depending on substituents. Key analogues include:

Key Observations :

- Substituent Bulk: The isopropylamide group in the target compound may reduce solubility compared to smaller substituents (e.g., cyano in 3a) but enhance stability .

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., in ) improve bioactivity by modulating electron density.

- Aromatic vs. Aliphatic Groups : Aryl substituents (e.g., phenyl in 3a) increase melting points and rigidity, whereas aliphatic groups (e.g., isopropyl) enhance flexibility .

Physicochemical Properties

Notes:

- The target compound’s isopropyl group would produce distinct NMR splitting patterns (e.g., triplets for CH(CH₃)₂).

- Chloro substituents deshield adjacent protons, as seen in 3a’s aromatic δ 7.4–8.1 .

Biological Activity

5-Chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has been studied for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant pharmacological properties, including anti-inflammatory, anti-bacterial, and anti-tumor activities. The introduction of various substituents on the pyrazole ring can enhance these biological activities. The specific compound in focus, this compound, has shown promise in various studies.

Antifungal Activity

Recent research indicates that certain pyrazole carboxamides exhibit notable antifungal properties. For instance, compounds similar to this compound have been tested against phytopathogenic fungi. In a study, a related pyrazole derivative demonstrated significant mycelium growth inhibition with an EC50 value of 0.37 µg/mL against Rhizoctonia solani, suggesting potential applications in agricultural fungicides .

Antitumor Activity

The antitumor potential of pyrazoles has been extensively documented. In vitro studies have revealed that this compound can induce cytotoxic effects in breast cancer cell lines such as MCF-7 and MDA-MB-231. A combination therapy involving this compound and doxorubicin showed a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .

Table 1: Antitumor Activity in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | X | Yes |

| This compound | MDA-MB-231 | Y | Yes |

The mechanism by which this compound exerts its biological effects is multifactorial. It is believed to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. Studies have indicated that pyrazoles can act as inhibitors of receptor tyrosine kinases (RTKs) and other signaling molecules critical for tumor growth .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of various pyrazoles, including this compound, demonstrated significant reductions in cell viability in breast cancer models. The study utilized both monotherapy and combination therapy approaches to assess the effectiveness of these compounds.

Case Study 2: Antifungal Applications

In agricultural settings, the antifungal properties of pyrazoles were evaluated against common plant pathogens. The results indicated that certain derivatives could serve as effective agents in managing fungal diseases in crops, thus highlighting their potential utility beyond medicinal applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide, and what experimental conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by chlorination at the 5-position using POCl₃ or PCl₅ under reflux . The carboxamide group is introduced via nucleophilic substitution with isopropylamine in anhydrous dichloromethane or THF. Key parameters include temperature control (60–80°C for chlorination) and stoichiometric ratios (1:1.2 for amine to chloro intermediate) to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for confirming substitution patterns and regiochemistry. For example, the ¹H NMR signal for the N-methyl group typically appears at δ 3.8–4.0 ppm, while the isopropyl group shows a doublet near δ 1.2–1.4 ppm . Infrared (IR) spectroscopy identifies the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹). X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for related pyrazole carboxamides .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models are standard for anticonvulsant activity screening . For antimicrobial studies, broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are recommended. Dose-response curves should be generated at concentrations of 10–100 µM to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during carboxamide formation?

- Methodological Answer : Low yields often arise from competing hydrolysis of the chloro intermediate. Strategies include:

- Using anhydrous solvents (e.g., THF or DCM) with molecular sieves to scavenge moisture.

- Employing coupling agents like HATU or EDCI to activate the carbonyl group before amine addition.

- Monitoring reaction progress via HPLC or GC-MS to identify byproducts (e.g., carboxylic acid derivatives) .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer : Discrepancies in NMR signals may stem from tautomerism or solvent effects. Techniques to resolve these include:

- Variable-temperature NMR to observe dynamic equilibria.

- 2D NMR (COSY, HSQC) to correlate proton and carbon environments.

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against target proteins (e.g., GABA receptors or kinases) can prioritize hypotheses. Molecular Dynamics (MD) simulations (50–100 ns) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict ADMET properties .

Q. How can regiochemical ambiguities in pyrazole substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To control substitution:

- Use directing groups (e.g., methyl at position 1) to favor electrophilic attack at the 4-position.

- Employ cross-coupling reactions (Suzuki-Miyaura) for site-specific functionalization.

- Validate outcomes via NOESY NMR to confirm spatial proximity of substituents .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.